molecular formula C26H25ClN2O3S B3880540 ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 5680-96-6

ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B3880540
CAS No.: 5680-96-6
M. Wt: 481.0 g/mol
InChI Key: MNEWIWDTWYALMA-STZFKDTASA-N
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Description

Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • 5-position: 4-chlorophenyl group, contributing electron-withdrawing effects.
  • 7-position: Methyl group, enhancing lipophilicity.
  • 2-position: 4-(propan-2-yl)benzylidene substituent, influencing steric and electronic properties.
  • 6-position: Ethyl carboxylate, modulating solubility and reactivity.

Properties

IUPAC Name

ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3S/c1-5-32-25(31)22-16(4)28-26-29(23(22)19-10-12-20(27)13-11-19)24(30)21(33-26)14-17-6-8-18(9-7-17)15(2)3/h6-15,23H,5H2,1-4H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEWIWDTWYALMA-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)C(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C/C4=CC=C(C=C4)C(C)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417051
Record name AC1NSZEV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5680-96-6
Record name AC1NSZEV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Table 1: Substituent Variations in Thiazolo[3,2-a]pyrimidine Derivatives

Compound 5-Substituent 2-Benzylidene Group 7-Substituent 6-Substituent Key Structural Observations References
Target Compound 4-Chlorophenyl 4-(Propan-2-yl)benzylidene Methyl Ethyl carboxylate Steric bulk from isopropyl group; electron-withdrawing Cl enhances electrophilicity. -
Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(2-methylindol-3-yl)methylene]... 4-(Dimethylamino)phenyl 2-Methylindol-3-ylmethylene Methyl Ethyl carboxylate Electron-donating dimethylamino group increases solubility; indole moiety enables π-π stacking.
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl... 4-Methoxyphenyl 2-Fluoro-4-methoxybenzylidene Methyl Methyl carboxylate Methoxy groups enhance solubility; fluorine induces polar interactions. Crystal packing shows C–H···O hydrogen bonds.
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)... Phenyl 2,4,6-Trimethoxybenzylidene Methyl Ethyl carboxylate Trimethoxy groups increase steric hindrance and solubility. Crystal structure reveals flattened boat conformation (puckering amplitude = 0.224 Å).
Ethyl (2Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl... Phenyl 2-Fluorobenzylidene Methyl Ethyl carboxylate Fluorine participates in C–H···F interactions. Dihedral angle between thiazolo ring and benzene: 80.94°.

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 4-chlorophenyl group (target compound) enhances electrophilicity compared to electron-donating groups like 4-(dimethylamino)phenyl or methoxyphenyl .
  • Crystal Packing : Fluorine and methoxy groups facilitate intermolecular interactions (C–H···O/F), influencing melting points and solubility .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
Target Compound 495.98 Not reported Moderate (DMSO, DMF) 4.2
Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(2-methylindol-3-yl)methylene]... 524.60 215–218 High (DMSO, ethanol) 3.8
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl... 468.49 190–192 High (methanol, acetone) 2.9
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)... 532.55 154–156 Low (ethyl acetate) 4.5

Key Observations :

  • Solubility: Methoxy and dimethylamino groups improve solubility in polar solvents , while bulky substituents (e.g., trimethoxybenzylidene) reduce it .
  • Lipophilicity : The target compound’s LogP (4.2) suggests moderate membrane permeability, comparable to phenyl-substituted analogs .

Biological Activity

Ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment. This article provides a detailed overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H24ClN2O4S
  • Molecular Weight : 452.97 g/mol

This compound features a thiazolo-pyrimidine core which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation. Notably, it has been identified as a potent inhibitor of casein kinase 2 (CK2), which plays a crucial role in various cellular processes including cell growth and survival. The IC50 value for this inhibition has been reported at approximately 0.56 μM, indicating strong potency compared to other known inhibitors like 4,5,6,7-tetrabromobenzotriazole (TBB) .

In Vitro Studies

Various studies have evaluated the anticancer potential of this compound across different cancer cell lines. Key findings include:

  • HeLa Cells : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 200 μg/mL .
  • A549 Cells : Another study indicated promising antiproliferative effects against A549 lung cancer cells with an IC50 value around 7 μM .

These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazolo-pyrimidine core can significantly influence biological activity. For instance:

  • Substituting different groups at the C-5 position of the thiazolo ring has shown varied effects on cytotoxicity.
  • The presence of bulky groups at strategic positions enhances the inhibitory effects on CK2 and other kinases .

Data Summary Table

Cell LineIC50 Value (μM)Reference
HeLa200
A5497
CK2 Inhibition0.56

Case Studies

  • Case Study on CK2 Inhibition :
    • A study focused on the inhibition of CK2 by this compound showed that it effectively reduces CK2 activity in vitro, leading to decreased proliferation in cancer cell lines. This underscores its potential as a therapeutic agent targeting CK2-related pathways in cancer.
  • Comparative Analysis with Other Compounds :
    • In comparative studies with structurally similar compounds, this compound exhibited superior anticancer activity, particularly against lung and cervical cancer cell lines, highlighting its potential for further development as an anticancer drug .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
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ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.